molecular formula C7H16Cl2N2 B2557668 1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride CAS No. 1197193-27-3

1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride

Cat. No.: B2557668
CAS No.: 1197193-27-3
M. Wt: 199.12
InChI Key: RUMPYDQZJSJKTJ-UHFFFAOYSA-N
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Description

1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride is a bicyclic heterocyclic compound with the molecular formula C7H16Cl2N2.

Preparation Methods

The synthesis of 1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride involves several steps. One common method includes the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is highly chemo- and stereoselective, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYDQZJSJKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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